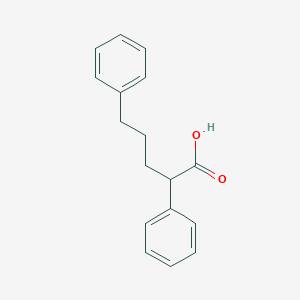

I+/--Phenylbenzenepentanoic acid

Description

Significance of Aromatic Carboxylic Acids in Advanced Organic Synthesis

Aromatic carboxylic acids are a cornerstone of organic synthesis, prized for their versatility as building blocks in the construction of more complex molecules. nih.gov Their inherent acidity and the reactivity of the carboxyl group allow for a wide array of chemical modifications, making them invaluable intermediates. nih.govcymitquimica.com These compounds are integral to the synthesis of numerous pharmaceuticals, agrochemicals, polymers, and dyes. nih.gov The aromatic ring itself can undergo electrophilic substitution reactions, while the carboxylic acid moiety can be converted into a variety of functional groups, including esters, amides, and acid halides. cymitquimica.combrainly.com This dual reactivity enables chemists to elaborate molecular structures in a controlled and predictable manner. Furthermore, the development of novel catalytic systems continues to expand the utility of aromatic carboxylic acids, for instance, in cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. nih.gov

Scope and Research Imperatives for Phenylbenzenepentanoic Acid

The primary focus of research on phenylpentanoic acids is to explore the synthesis, properties, and potential applications of its various isomers. A key imperative is the development of efficient and stereoselective synthetic routes to access specific isomers, as their biological activity and material properties can be highly dependent on the substitution pattern. For instance, 5-phenylpentanoic acid has been identified as a metabolite produced by gut microbiota and is being investigated as a biomarker for the intake of certain dietary compounds. medchemexpress.com It is also being explored as a raw material for the synthesis of polyhydroxyalkanoates, a class of biodegradable polymers. medchemexpress.com

Furthermore, derivatives of phenylpentanoic acids are of interest in medicinal chemistry. For example, studies have shown that terminal aromatic substituted fatty acids, including 5-phenylpentanoic acid, exhibit chemical chaperone activity and may protect against endoplasmic reticulum stress-induced neuronal cell death. ebi.ac.uk The investigation of these compounds and their derivatives continues to be an active area of research, with the goal of discovering novel therapeutic agents and advanced materials.

Properties and Synthesis of Phenylpentanoic Acid Isomers

The chemical and physical properties of phenylpentanoic acid are dictated by the position of the phenyl substituent on the pentanoic acid backbone. The following tables summarize the key properties of three common isomers.

| Property | 2-Phenylpentanoic Acid | 4-Phenylpentanoic Acid | 5-Phenylpentanoic Acid |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol | 178.23 g/mol | 178.23 g/mol |

| CAS Number | 5558-45-2 | 16433-43-5 | 2270-20-4 |

| Appearance | White to off-white solid | - | - |

| Melting Point | - | - | 57-60 °C |

| Boiling Point | - | - | 177-178 °C (13 mmHg) |

| IUPAC Name | 2-phenylpentanoic acid | 4-phenylpentanoic acid | 5-phenylpentanoic acid |

Data sourced from nih.govcymitquimica.comnih.govnist.govchemsynthesis.com

The synthesis of these isomers can be achieved through various organic chemistry methodologies. A common approach for the synthesis of 5-phenylpentanoic acid involves the malonic ester synthesis, starting from diethyl malonate and a suitable alkyl halide. brainly.com Another method involves the condensation reaction of 3-phenylpropanal (B7769412) with malonic acid, followed by hydrogenation. google.com

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of phenylpentanoic acid isomers. The following table provides an overview of the spectroscopic data available for 5-phenylpentanoic acid.

| Spectroscopic Data | 5-Phenylpentanoic Acid |

| ¹H NMR | Data available |

| ¹³C NMR | Data available |

| Mass Spectrometry | Data available |

| Infrared Spectroscopy | Data available |

Data sourced from bmrb.ionist.govnist.gov

Research Findings and Applications

Recent research has highlighted the potential of phenylpentanoic acid derivatives in various fields. 5-Phenylvaleric acid, a major metabolite of flavan-3-ols, is being studied as a potential biomarker for dietary intake. medchemexpress.com In the field of materials science, it is being investigated as a monomer for the synthesis of bio-based polymers. medchemexpress.com Furthermore, research into the biological activity of phenyl-substituted fatty acids has shown their potential as chemical chaperones with neuroprotective effects. ebi.ac.uk Specifically, 4-phenylpentanoic acid is utilized in organic synthesis as a building block for pharmaceuticals and agrochemicals. musechem.com

Structure

3D Structure

Properties

CAS No. |

22055-24-9 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

2,5-diphenylpentanoic acid |

InChI |

InChI=1S/C17H18O2/c18-17(19)16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12,16H,7,10,13H2,(H,18,19) |

InChI Key |

CGWQWPYMNKHMMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Phenylbenzenepentanoic Acid and Its Derivatives

Established Synthetic Pathways

Established synthetic routes leverage a combination of classic and modern organic reactions. These pathways can be broadly categorized into multi-step approaches that build the molecule sequentially and specific catalytic strategies that form key bonds or functional groups efficiently.

Multi-step synthesis provides the flexibility to build the target molecule from simpler, readily available starting materials. This involves creating the biphenyl (B1667301) core, constructing the pentanoic acid side chain, and ensuring their correct attachment.

Homologation, or the extension of a carbon chain, is critical for constructing the five-carbon chain of the pentanoic acid. Modern cross-coupling reactions are particularly powerful for this purpose, as well as for forming the core biphenyl structure.

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for creating carbon-carbon bonds. A common strategy could involve a Suzuki coupling of a phenylboronic acid with a bromo-substituted benzene (B151609) ring that already carries the pentanoic acid chain (or a precursor). Alternatively, the biphenyl core can be assembled first, followed by attachment of the side chain. Nickel-catalyzed methods have been developed for the cross-coupling of aryl methyl ethers via C-O bond cleavage, allowing anisole (B1667542) derivatives to be converted into alkylated products. kaust.edu.sa Cobalt-catalyzed cross-coupling reactions have also proven effective for the alkylation of complex molecules. nih.gov

Alkylation: Friedel-Crafts acylation is a classic method that could be employed. For instance, biphenyl can be acylated with 5-chlorovaleryl chloride or glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ketone can then be reduced to the corresponding alkyl chain (e.g., via Clemmensen or Wolff-Kishner reduction) to yield the phenylbenzenepentanoic acid backbone.

Table 1: Comparison of Selected Homologation Strategies

| Strategy | Description | Key Reagents/Catalysts | Advantages |

|---|---|---|---|

| Suzuki Coupling | Cross-coupling of an organoboron compound with an organohalide. | Palladium or Nickel catalysts, base. | High functional group tolerance, mild reaction conditions. |

| Nickel-Catalyzed C-O Alkylation | Cross-coupling of aryl ethers with organometallic reagents. kaust.edu.sa | Nickel catalyst, trialkylaluminum reagents. kaust.edu.sa | Allows for the use of readily available anisole derivatives. kaust.edu.sa |

| Friedel-Crafts Acylation/Reduction | Two-step process involving electrophilic acylation of an aromatic ring followed by reduction of the ketone. | Lewis Acid (e.g., AlCl₃), acyl halide/anhydride; Reducing agent (e.g., Zn(Hg)/HCl). | Utilizes common starting materials. |

The terminal carboxylic acid group is often introduced in the final stages of the synthesis to avoid its interference with earlier steps.

Oxidation of Primary Alcohols: A common and reliable method is the oxidation of a primary alcohol. byjus.com A precursor such as 5-(biphenyl-x-yl)pentan-1-ol can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium to yield the corresponding carboxylic acid. chemguide.co.uklibretexts.orgopenstax.org The reaction is typically performed under reflux to ensure the oxidation proceeds fully to the carboxylic acid rather than stopping at the intermediate aldehyde. libretexts.org

Hydrolysis of Nitriles: This two-step sequence is an excellent method for converting an alkyl halide into a carboxylic acid with one additional carbon atom. openstax.org For example, a biphenyl-substituted butyl halide could react with sodium cyanide via an Sₙ2 reaction to form the corresponding pentanenitrile. Subsequent hydrolysis of the nitrile, by heating with either aqueous acid (like HCl) or base (like NaOH), yields the carboxylic acid. openstax.orgchemguide.co.uk Acidic hydrolysis directly produces the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.com Alkaline hydrolysis initially forms a carboxylate salt and ammonia (B1221849) gas; the free carboxylic acid is then liberated by the addition of a strong acid. chemguide.co.uklibretexts.org

Hydrolysis of Esters: If the pentanoic acid chain is assembled as an ester, a final hydrolysis step is required. Acidic hydrolysis of an ester produces the carboxylic acid and an alcohol, while basic hydrolysis (saponification) yields a carboxylate salt, which must then be acidified. byjus.com

Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide. openstax.org A biphenyl-substituted butyl halide can be converted to its Grignard reagent using magnesium metal. Bubbling dry carbon dioxide gas through the Grignard reagent solution results in a halomagnesium carboxylate salt, which upon protonation with a strong aqueous acid, gives the final phenylbenzenepentanoic acid. openstax.orglibretexts.org

Condensation reactions are vital for creating more complex derivatives from the basic phenylbenzenepentanoic acid structure. These reactions typically involve the carboxylic acid functional group reacting with another molecule to form a larger structure, often with the elimination of a small molecule like water. For example, the carboxylic acid can be converted to an acyl chloride, which then reacts with an appropriate nucleophile. mdpi.com The condensation of o-aminothiophenols with carboxylic acids or their derivatives (like acyl chlorides) is a known route to form benzothiazoles, demonstrating how the core structure can be elaborated into more complex heterocyclic systems. mdpi.com

Acid-Catalyzed Reactions and Coupling Strategies for Substituted Pentanoic Acids

Acid catalysis plays a significant role in various synthetic strategies for pentanoic acids. A notable example from green chemistry is the conversion of γ-valerolactone (GVL), a biomass-derived platform chemical, into pentanoic acid. rsc.orgrsc.org This process utilizes a bifunctional catalyst, typically a noble metal like Platinum (Pt) supported on an acidic zeolite such as ZSM-5. researchgate.net

The reaction proceeds via a cascade mechanism:

The strong Brønsted acid sites on the zeolite catalyze the ring-opening of GVL to form intermediate pentenoic acids. rsc.orgrsc.org

Simultaneously, the platinum catalyst facilitates the decomposition of a hydrogen source, such as formic acid, to produce H₂. researchgate.net

The metal catalyst then hydrogenates the pentenoic acid intermediates to yield the final saturated pentanoic acid. rsc.orgresearchgate.net

This strategy highlights an integrated approach where acid-catalyzed ring-opening is coupled with a metal-catalyzed hydrogenation step to produce pentanoic acid from a renewable feedstock. rsc.org

Knoevenagel Condensation in Related Pentanoic Acid Syntheses

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orglscollege.ac.in This reaction is catalyzed by a weak base, such as an amine. lscollege.ac.injove.com While not a direct route to phenylbenzenepentanoic acid, it is a powerful tool for synthesizing unsaturated precursors that can be subsequently modified.

The general mechanism involves the deprotonation of the active methylene compound to form a stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. jove.com This is followed by a dehydration step to produce an α,β-unsaturated product. wikipedia.org

A relevant variant is the Doebner modification, where one of the activating groups on the methylene compound is a carboxylic acid (e.g., malonic acid), and the reaction is conducted in pyridine (B92270). lscollege.ac.inorganic-chemistry.org Under these conditions, the initial condensation product often undergoes decarboxylation. organic-chemistry.org For instance, reacting an aldehyde with malonic acid in pyridine can yield an α,β-unsaturated acid. lscollege.ac.in This principle could be applied by reacting a biphenyl-substituted aldehyde with a suitable active methylene compound to construct a portion of the carbon chain, which could then be elongated and reduced to form the final pentanoic acid structure.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (+/-)-Phenylbenzenepentanoic acid |

| 5-(4-biphenylyl)-1-pentanol |

| 5-(4-biphenylyl)pentanenitrile |

| 5-chlorovaleryl chloride |

| Acetic acid |

| Acrolein |

| Aluminum chloride |

| Ammonia |

| Anisole |

| Benzothiazole |

| Biphenyl |

| Carbon dioxide |

| Carbon tetrabromide |

| Cyanoacetic acid |

| Dicyclohexylcarbodiimide (DCC) |

| Diethyl malonate |

| Ethanal |

| Ethanol |

| Ethyl acetoacetate |

| Ethyl chloroformate |

| Formic acid |

| Glutaric anhydride |

| Hydrochloric acid |

| Hydrogen cyanide |

| Malonic acid |

| Meldrum's acid |

| Nitromethane |

| o-aminothiophenol |

| Pentanoic acid |

| Pentenoic acid |

| Phenylboronic acid |

| Piperidine |

| Potassium dichromate |

| Potassium permanganate |

| Pyridine |

| Sodium cyanide |

| Sodium hydroxide (B78521) |

| Sorbic acid |

| Thiobarbituric acid |

| Thionyl chloride |

| trans-2,4-pentadienoic acid |

| Triphenylphosphine |

| γ-valerolactone (GVL) |

Esterification Reactions Involving Pentanoic Acid Moieties

Esterification is a fundamental reaction in organic synthesis for producing esters from carboxylic acids and alcohols. iajpr.com In the context of phenylbenzenepentanoic acid, the pentanoic acid moiety can undergo esterification to yield a variety of derivatives.

The direct esterification of a carboxylic acid with an alcohol is typically catalyzed by a strong acid, such as sulfuric acid, and the reaction equilibrium is driven towards the ester by removing the water formed. google.com For phenolic compounds, the reaction can be facilitated by using a carboxylic acid anhydride, like acetic anhydride, in the presence of a strong acid catalyst. google.com This two-step process can involve an initial reaction with the carboxylic acid followed by the addition of the anhydride to drive the reaction to completion. google.com

The choice of catalyst is crucial for efficient esterification. Strong acids with a low pKa, such as aryl sulfonic acids and mineral acids, are generally preferred. google.com Recent research has also explored the use of solid acid catalysts, like metal cation-exchanged montmorillonite (B579905) nanoclays (e.g., Al³⁺, Zn²⁺, Fe³⁺), for the liquid-phase esterification of phenylacetic acid with substituted phenols. nih.gov These nanoclay catalysts offer advantages in terms of reusability and environmental friendliness. The catalytic activity is influenced by the nature of the metal cation, with Al³⁺-montmorillonite showing high activity. nih.gov The reaction mechanism involves the protonation of the carboxylic acid at the Brønsted acid sites of the catalyst, followed by nucleophilic attack of the alcohol. nih.gov

The yield of the ester is influenced by several factors, including the molar ratio of reactants, reaction time, and catalyst amount. nih.gov An increase in the amount of nanoclay catalyst generally leads to a higher yield due to the increased number of available acid sites. nih.gov Steric factors in substituted phenols can also affect the reaction outcome, with less sterically hindered phenols often giving higher yields. nih.gov

Decarboxylative Acylation Strategies

Decarboxylative acylation presents an alternative route for the synthesis of ketones, which can be precursors to phenylbenzenepentanoic acid derivatives. A notable example is the palladium-catalyzed decarboxylative acylation of phenylacetamides with α-oxocarboxylic acids. nih.gov This method provides a direct way to introduce an acyl group at the ortho-position of the phenylacetamide through C-H bond activation. nih.gov The resulting ortho-acyl phenylacetamides can be further transformed into other valuable compounds, such as 3-isochromanone (B1583819) derivatives. nih.gov

Stereoselective Synthesis of Phenyl-Substituted Carboxylic Acids

The synthesis of specific stereoisomers of phenyl-substituted carboxylic acids is of great importance, as different enantiomers and diastereomers can exhibit distinct biological activities. wikipedia.orgpressbooks.pub

Chiral Auxiliaries and Asymmetric Catalysis

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recovered. wikipedia.org This strategy has been widely employed in the asymmetric synthesis of various organic molecules. wikipedia.org

Several types of chiral auxiliaries have been developed, including:

8-phenylmenthol and its derivatives : Introduced by E.J. Corey, these auxiliaries have been used in various asymmetric reactions. wikipedia.org For instance, (+)-8-phenylneomenthol has been efficiently prepared and used in aza-Diels-Alder reactions. researchgate.net

trans-2-Phenyl-1-cyclohexanol : Developed by J.K. Whitesell, this auxiliary has proven effective in ene reactions. wikipedia.org

Oxazolidinones : Popularized by David Evans, these auxiliaries are widely used in stereoselective aldol reactions, alkylations, and Diels-Alder reactions.

Pseudoephedrine : This compound can be reacted with a carboxylic acid to form an amide, which then directs the stereochemistry of subsequent reactions at the α-position. wikipedia.org

SAMP/RAMP : (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are versatile chiral auxiliaries derived from (S)-proline and (R)-glutamic acid, respectively.

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is another powerful tool for stereoselective synthesis. pressbooks.pubrsc.org Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of α-stereogenic carboxylic acids. rsc.org

Enantioselective and Diastereoselective Approaches

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. pressbooks.pub Diastereoselective synthesis focuses on forming one diastereomer in preference to others. researchgate.net

Recent advancements in this area include:

Nickel-catalyzed domino hydrocarboxylation-transfer hydrogenation : This method allows for the stereoselective conversion of terminal alkynes to α-chiral carboxylic acids using formic acid. nih.gov It has been successfully applied to the synthesis of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Direct enantioselective conjugate addition of carboxylic acids : Using chiral dilithium (B8592608) amides as traceless auxiliaries, carboxylic acids can be added to α,β-unsaturated esters in a highly enantioselective manner. acs.org

Chemoenzymatic dynamic kinetic resolution : This approach combines a metal catalyst with an enzyme to resolve a racemic mixture, providing access to enantiomerically enriched α-methyl substituted carboxylic acids. nih.gov

Cascade inter–intramolecular double Michael strategy : This method has been used for the diastereoselective synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. beilstein-journals.org

Photoredox Catalysis for Stereoselective Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. acs.org This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates. nih.gov

Key applications in the context of stereoselective synthesis of carboxylic acid derivatives include:

Decarboxylative alkylation of heteroarenes : Carboxylic acids can be used as alkyl radical precursors for the functionalization of heterocycles. acs.org

Stereoselective C-radical addition : A protocol for the stereoselective addition of C-radicals, generated from carboxylic acids, to a chiral glyoxylate-derived N-sulfinyl imine has been developed, providing a route to unnatural α-amino acids. nih.gov

Synergistic photoredox and nickel catalysis : A dual-catalyst system combining a photoredox catalyst and a chiral nickel catalyst has been used for the asymmetric aminocarbonylation of α-chloroalkylarenes, yielding chiral amides with high enantioselectivity. acs.org

Synergistic photoredox-pyridoxal radical biocatalysis : This approach merges photoredox catalysis with enzymatic catalysis to prepare valuable noncanonical amino acids with high stereocontrol. nsf.gov

Green Chemistry Principles in Phenylbenzenepentanoic Acid Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to enhance sustainability. nih.gov

Key aspects of green chemistry relevant to the synthesis of phenylbenzenepentanoic acid and its derivatives include:

Use of greener solvents : Water is an ideal green solvent, and research is ongoing to develop reactions that can be performed in aqueous media. ucsb.edu Amphiphiles like TPGS-750-M and Nok have been designed to enable transition metal-catalyzed cross-coupling reactions in water. ucsb.edu

Catalysis : The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry as it reduces waste and energy consumption. wjpmr.comresearchgate.net Biocatalysis and chemo-catalysis are two important types. researchgate.net

Atom economy : This principle aims to maximize the incorporation of all materials used in the process into the final product. wjpmr.com

Use of renewable feedstocks : Lignin-based benzoic acid derivatives are being explored as renewable starting materials for the synthesis of active pharmaceutical ingredients. rsc.org

Process intensification : Techniques like flow chemistry can offer advantages such as better heat and mass transfer, safer handling of reagents, and reduced waste. ucsb.edu

By incorporating these principles, the synthesis of phenylbenzenepentanoic acid and its derivatives can be made more environmentally friendly and economically viable. wjpmr.comucsb.edu

Utilization of Alternative Solvents (e.g., Water, Ionic Liquids, Supercritical Fluids)

The pursuit of greener and more sustainable chemical processes has led to the exploration of alternative solvent systems for organic synthesis, moving away from traditional volatile organic compounds (VOCs). For the synthesis of Phenylbenzenepentanoic acid and its derivatives, the use of water, ionic liquids (ILs), and supercritical fluids (SCFs) presents intriguing possibilities, although specific research on this compound is limited. The principles, however, can be extrapolated from related reactions.

Water as a solvent for organic reactions is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. While the hydrophobicity of the reactants for Phenylbenzenepentanoic acid synthesis might pose a challenge, techniques such as the use of surfactants, phase-transfer catalysts, or high-temperature water can be employed. For instance, the synthesis of functionalized aromatic carboxylic acids from biosourced 3-hydroxy-2-pyrones has been successfully demonstrated in a water biphasic system, showcasing the potential for aqueous media in related syntheses. acs.org

Ionic liquids (ILs) , which are salts with melting points below 100°C, offer unique properties such as low vapor pressure, high thermal stability, and tunable solvating power. bohrium.comnih.gov They have been investigated as solvents and catalysts in various organic reactions, including those for the synthesis and separation of carboxylic acids. bohrium.comnih.govresearchgate.net For example, carboxyl-functionalized ionic liquids have been synthesized and shown to have unique properties that could be beneficial in reactions involving carboxylic acid moieties. rsc.org The use of ILs could facilitate the separation of Phenylbenzenepentanoic acid from the reaction mixture, potentially simplifying the purification process. bohrium.comnih.gov

Supercritical fluids (SCFs) , most notably supercritical carbon dioxide (scCO₂), are substances above their critical temperature and pressure, exhibiting properties of both a liquid and a gas. libretexts.orgteledynelabs.com scCO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by altering pressure and temperature. teledynelabs.com It has been used as a medium for various reactions, including carboxylations. researchgate.netresearchgate.net The direct carboxylation of aromatic compounds in scCO₂ has been studied, which is a key step in the synthesis of many aryl carboxylic acids. researchgate.net This methodology could potentially be adapted for the synthesis of Phenylbenzenepentanoic acid, offering a green alternative to conventional methods. The high diffusivity and low viscosity of scCO₂ can also enhance reaction rates and selectivity. teledynelabs.com

Biocatalysis and Enzymatic Approaches

Biocatalysis, the use of enzymes and whole-cell systems to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis due to its high selectivity, mild reaction conditions, and environmental compatibility. nih.gov For the synthesis of Phenylbenzenepentanoic acid and its derivatives, particularly chiral variants, biocatalytic methods offer significant advantages.

Enzymes such as lipases, esterases, and oxidoreductases are of particular interest. For instance, the enzymatic reduction of a carbonyl group can be a key step in introducing chirality. Carboxylate reductases (CARs) are enzymes that can directly convert carboxylic acids to aldehydes, which can then be further transformed. nih.gov Studies have shown that various aromatic and aliphatic carboxylic acids can be quantitatively reduced to their corresponding aldehydes using in vitro multi-enzyme systems with efficient cofactor regeneration. nih.gov

The synthesis of optically pure (3S)-hydroxy-5-phenylpentanoic acid has been achieved through methods like asymmetric aldol additions, which can be mimicked or enhanced by enzymatic processes. mdpi.comkribb.re.krresearchgate.net Moreover, the biocatalytic production of 2,5-furandicarboxylic acid (FDCA), another important bio-based building block, has been extensively reviewed, highlighting the potential of both enzymatic and whole-cell catalysis for producing dicarboxylic acids. nih.govrsc.orgresearchgate.net These approaches often lead to high yields and selectivities under mild conditions. nih.govrsc.orgresearchgate.net

Whole-cell biocatalysis, which utilizes intact microbial cells, can be advantageous as it often circumvents the need for enzyme purification and cofactor addition. The gut microbiota is known to produce metabolites like 5-phenylvaleric acid from the metabolism of flavan-3-ols, indicating that microorganisms possess the enzymatic machinery to handle similar phenyl-substituted carboxylic acids. medchemexpress.com

| Enzyme/Biocatalyst | Substrate | Product | Key Advantages | Reference |

|---|---|---|---|---|

| Carboxylate Reductase (CAR) from Nocardia iowensis | Various aromatic and aliphatic carboxylic acids | Corresponding aldehydes | High conversion, mild conditions, in vitro system with cofactor recycling | nih.gov |

| Phenolic Acid Decarboxylases (PADs) | p-Hydroxystyrene derivatives | (E)-p-Coumaric acid derivatives | Direct β-carboxylation of a vinyl group, high regio- and stereoselectivity | nih.gov |

| Whole-cell systems (e.g., gut microbiota) | Flavan-3-ols | 5-Phenylvaleric acid | Demonstrates microbial capacity to produce phenyl-substituted carboxylic acids | medchemexpress.com |

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ajrconline.org The application of microwave irradiation to the synthesis of Phenylbenzenepentanoic acid and its derivatives can offer significant improvements in efficiency.

The fundamental principle of microwave heating involves the interaction of polar molecules or ions in the reaction mixture with the electromagnetic field, leading to rapid and uniform heating. ajrconline.org This can result in different reaction outcomes and selectivities compared to conventional heating.

A key advantage of MAOS is the potential for "superheating" of solvents above their boiling points in sealed vessels, which can dramatically increase reaction rates. researchgate.net The choice of solvent is crucial, as its dielectric properties will determine how efficiently it absorbs microwave energy.

| Reaction Type | Reactants | Product | Conditions | Key Advantages of MAOS | Reference |

|---|---|---|---|---|---|

| Imidazole Synthesis | Benzil, ammonium acetate, various aldehydes | 2, 4, 5–triphenyl imidazoles | Glacial acetic acid catalyst, solvent-free, 1-3 min | Rapid reaction, high yield, environmentally friendly | jetir.org |

| Intramolecular Cyclization | N⁴-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes | 5-Deazaflavine derivatives | Microwave irradiation | Efficient synthesis of heterocyclic compounds | researchgate.net |

| Cyclodehydration | Unsymmetrical N,N′-diacylhydrazines | 5-phenyl-1,3,4-oxadiazole derivatives | Microwave-assisted | Facilitates formation of oxadiazole ring | mdpi.com |

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, particularly in the pharmaceutical industry, due to its enhanced safety, scalability, and efficiency compared to traditional batch processes. mdpi.comyoutube.com The synthesis of Phenylbenzenepentanoic acid and its derivatives can be significantly optimized by adopting flow chemistry principles.

In a flow reactor, reagents are continuously pumped through a network of tubes or channels, where they mix and react. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and yield. youtube.com The high surface-area-to-volume ratio in flow reactors facilitates rapid heat transfer, enabling the safe execution of highly exothermic or fast reactions. youtube.com

Multi-step syntheses can be "telescoped" in flow, where the output from one reactor is directly fed into the next, eliminating the need for intermediate purification steps. youtube.com This has been successfully applied to the synthesis of complex active pharmaceutical ingredients (APIs). For example, the synthesis of imatinib, a cancer drug, has been achieved in a continuous flow system involving amide coupling, an SN2 reaction, and a Buchwald-Hartwig amination. thieme-connect.de Similarly, the synthesis of rufinamide, an antiepileptic drug, has been demonstrated in a flow setup. uc.pt

For the synthesis of Phenylbenzenepentanoic acid, a flow process could involve the reaction of 3-phenylpropanal (B7769412) with malonic acid, followed by in-line hydrogenation. A patent describes a batch process for this reaction, which could be adapted to a continuous flow system for improved efficiency and safety. google.com The use of packed-bed reactors with immobilized catalysts or reagents is also a common strategy in flow chemistry, which can simplify purification and catalyst recycling. youtube.com

| API/Compound | Key Reaction Steps in Flow | Advantages of Flow Chemistry | Reference |

|---|---|---|---|

| Imatinib | Amide coupling, SN2 reaction, Buchwald-Hartwig amination | Telescoped synthesis, precise control, improved safety | thieme-connect.de |

| Rufinamide | Multi-step synthesis | Continuous production, scalability | uc.pt |

| Benzoic acid methyl ester | Generation and reaction of diazomethane (B1218177) with benzoic acid | Safe handling of a hazardous intermediate, high yield | youtube.com |

| Captopril | Biocatalyzed heterogeneous oxidation of a prochiral diol | Enzyme reusability, continuous operation, high conversion | mdpi.com |

Atom Economy and Waste Minimization Strategies

Atom economy and waste minimization are central tenets of green chemistry, aiming to design synthetic routes that maximize the incorporation of all materials used in the process into the final product and reduce the generation of waste. primescholars.com For the synthesis of Phenylbenzenepentanoic acid, which is structurally related to the non-steroidal anti-inflammatory drug (NSAID) fenbufen, these principles are of high importance, especially in an industrial context. nih.govnih.gov

The concept of atom economy , developed by Barry Trost, provides a theoretical measure of the efficiency of a reaction. It is calculated as the molecular weight of the desired product divided by the sum of the molecular weights of all reactants. primescholars.com A higher atom economy indicates a more efficient process with less waste generated as byproducts.

The E-factor (Environmental Factor) is another metric that quantifies the amount of waste produced per unit of product. A lower E-factor signifies a greener process. The pharmaceutical industry has historically had high E-factors, but there is a strong drive to reduce this through improved synthetic strategies. ugal.ro

A classic example of improving atom economy is the synthesis of ibuprofen. The original Boots synthesis involved six steps and had an atom economy of about 40%. A newer, greener synthesis developed by BHC involves only three steps and has an atom economy of approximately 77%. ugal.ro This was achieved by using catalytic processes and designing a more convergent synthesis.

For Phenylbenzenepentanoic acid, a potential synthesis involves the Friedel-Crafts acylation of biphenyl with succinic anhydride, followed by reduction. youtube.com While effective, this route can generate significant waste, particularly from the use of stoichiometric amounts of Lewis acids like aluminum trichloride. Strategies to improve the atom economy and reduce waste could include:

Catalytic alternatives: Replacing stoichiometric reagents with catalytic ones.

Reaction design: Choosing reaction types with high inherent atom economy, such as addition reactions over substitution or elimination reactions.

Solvent and reagent choice: Using recyclable catalysts and environmentally benign solvents.

| Synthesis Route | Number of Steps | Atom Economy (%) | Key Features | Reference |

|---|---|---|---|---|

| Boots Synthesis of Ibuprofen | 6 | ~40% | Use of stoichiometric reagents, significant waste generation | ugal.ro |

| BHC (Green) Synthesis of Ibuprofen | 3 | ~77% | Catalytic steps, higher efficiency, less waste | ugal.ro |

Advanced Structural Elucidation and Characterization of Phenylbenzenepentanoic Acid

Spectroscopic Techniques

Spectroscopic methodologies are paramount in the structural elucidation of organic molecules like phenylbenzenepentanoic acid. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about the chemical environment of atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the electronic environment of individual protons and carbons, their proximity to one another, and through-bond connectivity.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for mapping the proton and carbon environments within the phenylbenzenepentanoic acid molecule.

The ¹H NMR spectrum of a representative isomer, 5-(biphenyl-4-yl)pentanoic acid, would exhibit characteristic signals corresponding to the aromatic protons of the biphenyl (B1667301) group and the aliphatic protons of the pentanoic acid chain. The protons on the unsubstituted phenyl ring typically appear as a multiplet in the range of 7.30-7.50 ppm. The protons on the substituted phenyl ring are expected to show distinct doublet signals due to their defined ortho and meta relationships to the pentanoic acid chain. The aliphatic protons of the pentanoic acid chain would appear further upfield. The methylene (B1212753) group adjacent to the carboxyl group (α-CH₂) is expected around 2.3-2.4 ppm, while the methylene group adjacent to the biphenyl ring (ε-CH₂) would be deshielded to approximately 2.6-2.7 ppm. The remaining methylene groups (β-CH₂ and γ-CH₂) would likely appear as multiplets between 1.6 and 1.8 ppm. The acidic proton of the carboxyl group would be observed as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

The ¹³C NMR spectrum provides complementary information by showing a single peak for each unique carbon atom in the molecule. For 5-(biphenyl-4-yl)pentanoic acid, the carbonyl carbon of the carboxylic acid would be the most downfield signal, appearing around 179 ppm. The aromatic carbons of the biphenyl moiety would resonate in the typical aromatic region of 127-141 ppm. The carbon atom of the substituted ring to which the pentanoic acid chain is attached would have a distinct chemical shift compared to the other aromatic carbons. The aliphatic carbons of the pentanoic acid chain would appear upfield, with the carbon adjacent to the carboxyl group (Cα) at approximately 34 ppm and the carbon adjacent to the biphenyl ring (Cε) around 35 ppm. The other two methylene carbons (Cβ and Cγ) would be found at approximately 25 and 31 ppm, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(Biphenyl-4-yl)pentanoic Acid

Predicted data based on analogous structures and chemical shift principles.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxyl (-COOH) | >10.0 | Broad Singlet |

| Aromatic (Biphenyl) | 7.30 - 7.60 | Multiplet |

| α-CH₂ | 2.3 - 2.4 | Triplet |

| ε-CH₂ | 2.6 - 2.7 | Triplet |

| β, γ-CH₂ | 1.6 - 1.8 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(Biphenyl-4-yl)pentanoic Acid

Predicted data based on analogous structures and chemical shift principles.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-COOH) | ~179 |

| Aromatic (Biphenyl) | 127 - 141 |

| Cα | ~34 |

| Cε | ~35 |

| Cβ, Cγ | ~25, ~31 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR and for establishing the connectivity of the atoms within the phenylbenzenepentanoic acid molecule.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of phenylbenzenepentanoic acid would show cross-peaks connecting the signals of the aliphatic protons in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. This allows for the definitive assignment of the α, β, γ, and ε methylene groups.

Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton couplings, typically between protons on adjacent carbon atoms. For phenylbenzenepentanoic acid, a COSY spectrum would show correlations between the protons of the adjacent methylene groups in the pentanoic acid chain (e.g., α-CH₂ with β-CH₂, β-CH₂ with γ-CH₂, and γ-CH₂ with ε-CH₂). This provides clear evidence for the structure of the five-carbon chain.

In cases where phenylbenzenepentanoic acid contains chiral centers, for instance, through substitution on the pentanoic acid chain, NMR spectroscopy becomes a powerful tool for determining the relative configuration and stereochemistry. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to identify protons that are close in space, even if they are not directly connected through bonds. By analyzing the NOE correlations, the spatial arrangement of substituents can be determined, allowing for the differentiation between diastereomers. The coupling constants (J-values) between protons on a stereogenic center can also provide valuable information about their dihedral angles and thus the relative stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, often to within a few parts per million. This precision allows for the determination of the elemental formula of phenylbenzenepentanoic acid, as the measured mass can be used to distinguish between different combinations of atoms that may have the same nominal mass. For example, the exact mass of C₁₇H₁₈O₂ (a possible formula for a phenylbenzenepentanoic acid isomer) is 254.1307, and HRMS can confirm this with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also provide structural information. For a 5-(biphenyl-4-yl)pentanoic acid, characteristic fragments would likely include the loss of the carboxyl group and cleavage at various points along the pentanoic acid chain, as well as a prominent ion corresponding to the biphenyl moiety.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of Phenylbenzenepentanoic acid, providing detailed insights into its fragmentation pathways. When subjected to collision-induced dissociation (CID), the precursor ion of Phenylbenzenepentanoic acid undergoes characteristic fragmentation, yielding a wealth of structural information. The initial fragmentation often involves the loss of the pentanoic acid side chain, resulting in a prominent fragment ion corresponding to the biphenyl moiety. Further fragmentation of the biphenyl core can lead to the loss of phenyl groups, producing a series of smaller, yet structurally significant, ions. The precise masses and relative abundances of these fragment ions allow for the unambiguous identification of the compound and can be used to distinguish it from its isomers.

Coupling with Chromatographic Techniques (e.g., GC-MS, LC-MS)

The coupling of mass spectrometry with chromatographic techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS) is essential for the analysis of Phenylbenzenepentanoic acid in complex matrices.

GC-MS Analysis: For GC-MS analysis, Phenylbenzenepentanoic acid typically requires derivatization to increase its volatility and thermal stability. The resulting mass spectra provide information on the molecular weight and fragmentation pattern of the derivatized compound, which can be used for its identification and quantification.

LC-MS Analysis: LC-MS is a particularly well-suited technique for the analysis of Phenylbenzenepentanoic acid, as it can be analyzed directly without the need for derivatization. The use of different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can provide complementary information about the molecule. The retention time of the compound in the liquid chromatography system, combined with the mass spectral data, allows for highly selective and sensitive detection.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in Phenylbenzenepentanoic acid. The IR spectrum of this compound is characterized by several distinct absorption bands that correspond to specific molecular vibrations.

| Functional Group | Vibrational Mode | **Characteristic Absorption Band (cm⁻¹) ** |

| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Carbonyl C=O | Stretching | 1725-1700 |

| Aromatic C=C | Stretching | 1600 and 1475 |

| C-O | Stretching | 1320-1210 |

| O-H | Bending | 1440-1395 and 950-910 |

The broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. The sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching of the carbonyl group. Aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching is observed between 3000 and 2850 cm⁻¹. The presence of the biphenyl moiety is confirmed by the aromatic C=C stretching bands around 1600 and 1475 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the Phenylbenzenepentanoic acid molecule. The UV-Vis spectrum is characterized by absorption bands that arise from the π → π* transitions within the aromatic rings of the biphenyl system. The position and intensity of these absorption maxima (λmax) are influenced by the solvent and the substitution pattern on the aromatic rings. Typically, biphenyl derivatives exhibit a strong absorption band in the UV region.

X-ray Crystallography for Unambiguous Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of Phenylbenzenepentanoic acid. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. The crystal structure would reveal the planarity of the biphenyl system, the conformation of the pentanoic acid side chain, and the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, that dictate the packing of the molecules in the crystal lattice.

Chromatographic and Separation Methodologies

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of Phenylbenzenepentanoic acid. Due to its polarity, reversed-phase HPLC is the most common mode of separation.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (octadecylsilane) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., water with formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV detector, typically set at the λmax of the compound |

| Mode | Isocratic or gradient elution |

By optimizing the mobile phase composition, flow rate, and column temperature, baseline separation of Phenylbenzenepentanoic acid from impurities and other related compounds can be achieved. The retention time of the compound is a characteristic parameter under a specific set of HPLC conditions and can be used for its identification. Furthermore, the peak area in the chromatogram is proportional to the concentration of the analyte, allowing for accurate quantification.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, due to its low volatility, direct analysis of phenylbenzenepentanoic acid by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile form, such as a methyl ester (methyl 5-phenylvalerate). hplc.eu This process involves reacting the carboxylic acid with a methylating agent. The resulting fatty acid methyl ester (FAME) is sufficiently volatile for GC analysis. researchgate.net

The derivatized sample is then introduced into the GC system, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The time it takes for the compound to travel through the column to the detector is known as the retention time, which is a characteristic feature of the compound under a specific set of chromatographic conditions. A flame ionization detector (FID) is commonly used for the detection of organic compounds like FAMEs.

A hypothetical set of GC parameters for the analysis of methyl 5-phenylvalerate is presented in the table below. These parameters are based on general methods for the analysis of fatty acid methyl esters.

Table 1: Hypothetical GC Parameters for the Analysis of Methyl 5-phenylvalerate

| Parameter | Value |

|---|---|

| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector Temperature | 260 °C |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Hypothetical Retention Time | ~15.2 minutes |

Column Chromatography and Thin-Layer Chromatography (TLC) for Isolation

Column chromatography and thin-layer chromatography (TLC) are indispensable techniques for the isolation and purification of phenylbenzenepentanoic acid from reaction mixtures or natural extracts. Both methods operate on the principle of differential adsorption of compounds to a stationary phase while a mobile phase flows through it.

Thin-Layer Chromatography (TLC) is primarily used for monitoring the progress of a reaction or for the rapid qualitative analysis of a sample. rsc.org A small amount of the sample is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. The separation is visualized as spots on the plate, and the retention factor (Rf) for each spot is calculated.

Column Chromatography is a preparative technique used to separate and purify larger quantities of compounds. ucl.ac.uk A glass column is packed with a solid adsorbent (stationary phase), such as silica gel. The sample mixture is loaded onto the top of the column and a solvent (mobile phase) is passed through the column. The components of the mixture travel down the column at different rates and are collected in separate fractions as they elute from the bottom.

The choice of the mobile phase is critical for achieving good separation in both TLC and column chromatography. For aromatic carboxylic acids like phenylbenzenepentanoic acid, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is often used. rsc.orgrsc.org The polarity of the mobile phase can be adjusted to optimize the separation.

Table 2: Typical Chromatographic Conditions for the Isolation of Phenylbenzenepentanoic Acid

| Technique | Stationary Phase | Mobile Phase (Eluent) | Visualization (TLC) | Hypothetical Rf (TLC) |

|---|---|---|---|---|

| TLC | Silica gel 60 F254 | Hexane:Ethyl Acetate (7:3, v/v) | UV light (254 nm), Iodine vapor | 0.45 |

| Column Chromatography | Silica gel (60-120 mesh) | Gradient of Hexane and Ethyl Acetate | - | - |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (primarily carbon, hydrogen, and nitrogen) in a sample. This information is crucial for confirming the empirical and molecular formula of a newly synthesized compound like phenylbenzenepentanoic acid. The analysis is typically performed using a CHN analyzer, where a small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of an excess of oxygen.

The combustion process converts the carbon in the sample to carbon dioxide (CO2) and the hydrogen to water (H2O). These combustion products are then passed through a series of detectors that measure their respective amounts. From these measurements, the mass percentages of carbon and hydrogen in the original sample can be calculated.

For phenylbenzenepentanoic acid, with the molecular formula C₁₁H₁₄O₂, the theoretical elemental composition can be calculated based on its molecular weight (178.23 g/mol ). The experimentally determined values should closely match these theoretical percentages to confirm the purity and identity of the compound.

**Table 3: Elemental Analysis Data for Phenylbenzenepentanoic Acid (C₁₁H₁₄O₂) **

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 74.13 | 74.05 |

| Hydrogen (H) | 7.92 | 7.98 |

| Oxygen (O) | 17.95 | 17.97 |

Reactivity and Mechanistic Investigations of Phenylbenzenepentanoic Acid

Reactions of the Carboxyl Group

The carboxyl group (-COOH) is the defining functional group of carboxylic acids and is the center of their reactivity. This section explores the various transformations that the carboxyl group of phenylbenzenepentanoic acid can undergo.

Formation of Carboxylic Acid Derivatives (e.g., Esters, Amides, Acid Chlorides)

Carboxylic acids can be converted into a variety of derivatives, including esters, amides, and acid chlorides, through reactions that involve the substitution of the hydroxyl (-OH) group of the carboxyl function. libretexts.orgyoutube.com

Esters are typically formed through the Fischer esterification process, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. chemistry.coach The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. chemguide.co.uk

Amides are synthesized by reacting the carboxylic acid with an amine. youtube.com This reaction is generally less favorable than esterification and often requires the carboxylic acid to be "activated" first. youtube.com A common method for activation is the conversion of the carboxylic acid to a more reactive acid chloride. chemistry.coachyoutube.com

Acid chlorides , being highly reactive carboxylic acid derivatives, are prepared by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). youtube.com The high reactivity of acid chlorides makes them valuable intermediates for the synthesis of other carboxylic acid derivatives like esters and amides under milder conditions. chemistry.coachyoutube.com

Table 1: Common Reagents for Carboxylic Acid Derivative Formation

| Derivative | Reagent(s) | General Conditions |

|---|---|---|

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, often with removal of water chemguide.co.uk |

| Amide | Amine, often via an acid chloride | Can require activation of the carboxylic acid youtube.com |

| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Anhydrous conditions |

Decarboxylation Reactions

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). youtube.com For simple carboxylic acids, this process typically requires high temperatures. nih.gov However, the presence of a carbonyl group at the β-position (the third carbon from the carboxyl group) significantly facilitates decarboxylation upon heating. youtube.comkhanacademy.org

While phenylbenzenepentanoic acid itself does not have a β-keto group, this type of reaction is a fundamental concept in the reactivity of carboxylic acids. The mechanism for the decarboxylation of a β-keto acid involves a cyclic transition state where the carboxyl proton is transferred to the β-carbonyl oxygen, leading to the elimination of CO₂ and the formation of an enol, which then tautomerizes to the more stable ketone. youtube.com

Recent research has explored methods for the decarboxylation of aromatic carboxylic acids under milder conditions, such as photoinduced ligand-to-metal charge transfer (LMCT) to generate aryl radicals. nih.gov

Oxidation to Carbonyl Compounds (e.g., Aldehydes, Ketones)

The carboxyl group of a carboxylic acid is already in a high oxidation state. Therefore, direct oxidation of the carboxyl group itself is not a typical reaction. However, the term can sometimes refer to the oxidative degradation of the molecule.

In contrast, aldehydes are readily oxidized to carboxylic acids using various oxidizing agents. libretexts.orglibretexts.orgchemguide.co.ukorganicmystery.com This distinction in reactivity is a key method for differentiating between aldehydes and ketones, as ketones are generally resistant to oxidation except under harsh conditions that cleave carbon-carbon bonds. libretexts.orgchemguide.co.ukorganicmystery.com Common oxidizing agents used to convert aldehydes to carboxylic acids include potassium dichromate(VI) in acidic solution and Tollens' reagent. libretexts.orgchemguide.co.uk

Reduction to Alcohols or Aldehydes

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. nih.govrsc.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose and can effectively reduce carboxylic acids under mild conditions. commonorganicchemistry.com Another common reagent is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), which can selectively reduce carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com

More recently, catalytic methods using less hazardous and more environmentally friendly reagents have been developed. For instance, the use of manganese(I) catalysts with phenylsilane (B129415) has been shown to effectively reduce a variety of carboxylic acids, including phenylacetic acid derivatives, to their corresponding alcohols in high yields. nih.gov Another approach involves the activation of the carboxylic acid, for example, by forming a mixed anhydride (B1165640), followed by reduction with a milder reducing agent like sodium borohydride (B1222165). nih.govresearchgate.net

The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Therefore, this typically requires the use of specialized reagents or multi-step procedures.

Table 2: Common Reducing Agents for Carboxylic Acids

| Reagent(s) | Product | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Strong, non-selective reducing agent commonorganicchemistry.com |

| Borane (BH₃-THF or BH₃-SMe₂) | Primary Alcohol | Can be more selective than LiAlH₄ commonorganicchemistry.com |

| Sodium borohydride (NaBH₄) with an activating agent | Primary Alcohol | Milder than LiAlH₄, requires activation of the acid nih.govresearchgate.net |

| Catalytic Hydrosilylation (e.g., with Mn(I) catalyst) | Primary Alcohol | Milder conditions, uses a catalyst nih.gov |

Hydrolysis of Esters

Ester hydrolysis is the reverse of Fischer esterification, where an ester reacts with water to produce a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org This reaction can be catalyzed by either acid or base. chemguide.co.uklibretexts.orglibretexts.org

Acid-catalyzed hydrolysis is an equilibrium process. chemguide.co.uklibretexts.org To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. chemguide.co.uk

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction. chemguide.co.ukmasterorganicchemistry.com The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. The resulting products are the salt of the carboxylic acid and the alcohol. libretexts.orglibretexts.orgmasterorganicchemistry.com An acidic workup is then required to protonate the carboxylate salt and obtain the free carboxylic acid. masterorganicchemistry.com The rate of hydrolysis can be influenced by factors such as pH and the presence of enzymes. nih.gov

Aromatic Ring Reactivity

The benzene (B151609) ring in phenylbenzenepentanoic acid can undergo electrophilic aromatic substitution reactions. numberanalytics.comuomustansiriyah.edu.iq In these reactions, an electrophile replaces one of the hydrogen atoms on the aromatic ring. uomustansiriyah.edu.iq

The carboxyl group (-COOH) and the alkyl chain attached to the benzene ring influence the ring's reactivity and the position of the incoming electrophile. The carboxyl group is an electron-withdrawing group and a meta-director, meaning it deactivates the ring towards electrophilic attack and directs incoming substituents to the meta position. numberanalytics.com This is due to both inductive and resonance effects that decrease the electron density of the aromatic ring. numberanalytics.com

Reactivity of the Pentanoic Acid Chain

The pentanoic acid chain offers multiple sites for chemical transformation, primarily centered around the carboxylic acid group and the adjacent aliphatic carbons.

Reactions on the aliphatic chain of Phenylbenzenepentanoic acid are characteristic of carboxylic acids. The α-carbon (the carbon atom adjacent to the carboxyl group) is the most common site for substitution.

α-Halogenation : In the presence of a catalyst like phosphorus tribromide (PBr₃), carboxylic acids can undergo halogenation at the α-position. This is the first step of the Hell-Volhard-Zelinsky reaction, which can be followed by nucleophilic substitution to introduce various functional groups.

Alkylation : The α-carbon can be deprotonated using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form an enolate. This enolate is a powerful nucleophile that can then react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond, effectively alkylating the chain at the α-position. youtube.com

Nucleophilic acyl substitution is a primary reaction of the carboxyl group itself, where the -OH group is replaced by a nucleophile. masterorganicchemistry.comjackwestin.com This can be facilitated by first converting the hydroxyl into a better leaving group, for example, by forming an acid chloride using thionyl chloride (SOCl₂). libretexts.orgkhanacademy.org

If a hydroxyl (-OH) group is present on the pentanoic acid chain, intramolecular cyclization can occur to form a lactone, which is a cyclic ester. pearson.com The stability and ease of formation of the lactone ring depend on its size. The formation of five-membered (γ-lactones) and six-membered (δ-lactones) rings is particularly favorable. wikipedia.org

For example, if Phenylbenzenepentanoic acid were hydroxylated at the delta-position (the 5th carbon from the carboxyl group), it would become a δ-hydroxy acid. This molecule can undergo an intramolecular esterification, where the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. tutorchase.comyoutube.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule to form a stable six-membered δ-lactone ring. tutorchase.comresearchgate.net

The general mechanism involves:

Protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

The hydroxyl group on the chain performs a nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate.

A proton transfer occurs.

The elimination of a water molecule and deprotonation of the original carbonyl oxygen regenerates the catalyst and yields the final lactone product. youtube.com

Reaction Kinetics and Mechanisms

Understanding the rates and mechanisms of reactions involving Phenylbenzenepentanoic acid is crucial for controlling reaction outcomes and optimizing synthesis.

Esterification: Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water. The kinetics of this reversible reaction are influenced by temperature, reactant molar ratios, and catalyst concentration. core.ac.uk Kinetic studies on pentanoic acid serve as a good model. The reaction is typically acid-catalyzed.

Below is a table summarizing kinetic data for the esterification of pentanoic acid with methanol, which illustrates these principles.

| Temperature (K) | Molar Ratio (Methanol:Acid) | Catalyst Loading (g L⁻¹) | Pentanoic Acid Conversion (%) | Reference |

| 313.15 | 10:1 | 7 | ~85 | core.ac.uk |

| 323.15 | 10:1 | 7 | ~90 | core.ac.uk |

| 333.15 | 10:1 | 7 | 93 | core.ac.uk |

| 333.15 | 1:1 | 7 | ~60 | core.ac.uk |

| 333.15 | 10:1 | 4 | ~88 | core.ac.uk |

Deoxygenation: Deoxygenation involves the removal of oxygen atoms from the carboxylic acid group. This transformation is challenging due to the inertness of carboxylic C-O bonds. nih.gov Recent advances in photoredox catalysis have enabled the deoxygenation of aromatic carboxylic acids to form ketones or other reduced species. nju.edu.cnnih.gov

One mechanism involves the activation of the carboxylic acid, followed by a C-O bond cleavage. For example, a deoxygenative arylation has been demonstrated where a synergistic photoredox and phosphoranyl radical process precisely cleaves the C-O bond, allowing for the formation of a C-C bond via aryl migration. nju.edu.cn Density Functional Theory (DFT) calculations have shown such processes to be thermodynamically and kinetically feasible. nju.edu.cn Another approach is the direct deoxygenative borylation of carboxylic acids using a strong reducing diboron (B99234) reagent, which proceeds through a stepwise C-O cleavage. nih.gov

Elucidation of Reaction Mechanisms (e.g., Langmuir-Hinshelwood, Eley-Rideal)

In heterogeneous catalysis, the reaction mechanisms of molecules like phenylbenzenepentanoic acid are often described by models such as the Langmuir-Hinshelwood (L-H) and Eley-Rideal (E-R) mechanisms. These models provide a framework for understanding how reactants interact on a catalyst's surface.

The Eley-Rideal mechanism, in contrast, involves a reaction between an adsorbed molecule and a second molecule that is still in the gas or liquid phase, which collides with the adsorbed species. catalysis.blognumberanalytics.comfiveable.me A key feature is that only one of the reactants needs to be adsorbed on the catalyst surface. catalysis.blognumberanalytics.com This pathway can be more efficient under conditions where one reactant has a low probability of adsorbing, such as at high temperatures. numberanalytics.com The distinction between these mechanisms is crucial as it leads to different kinetic behaviors and rate laws. numberanalytics.comfiveable.me

| Feature | Langmuir-Hinshelwood Mechanism | Eley-Rideal Mechanism |

|---|---|---|

| Reactant State | Both reactants are adsorbed on the catalyst surface. fiveable.me | One reactant is adsorbed; the other is in the gas/liquid phase. catalysis.blognumberanalytics.com |

| Reaction Site | Reaction occurs between two adjacent adsorbed molecules. catalysis.blog | Reaction occurs upon collision of a gas/liquid phase molecule with an adsorbed molecule. numberanalytics.com |

| Key Steps | Adsorption → Surface Reaction → Desorption youtube.com | Adsorption (one species) → Direct Reaction → Desorption numberanalytics.com |

| Applicability | Common in many heterogeneous catalytic reactions, including the hydrogenation of benzoic acid. fiveable.meresearchgate.net | Relevant when one reactant has a low sticking coefficient or at high temperatures. numberanalytics.com |

Role of Catalysts in Reaction Pathways and Selectivity

Catalysts play a pivotal role in dictating the reaction pathways and selectivity for complex molecules like phenylbenzenepentanoic acid. By lowering the activation energy for a specific pathway, a catalyst can favor the formation of one product over others. ucr.edu This control is categorized into chemo-, regio-, and stereoselectivity. numberanalytics.comnumberanalytics.com

Chemo-selectivity refers to a catalyst's ability to promote one type of reaction at a specific functional group while leaving other functional groups intact. numberanalytics.comnumberanalytics.com

Regio-selectivity involves controlling the position at which a reaction occurs on a molecule, such as on an aromatic ring. numberanalytics.comnumberanalytics.com

Stereo-selectivity is the ability to favor the formation of a particular stereoisomer. numberanalytics.comnumberanalytics.com

For aromatic carboxylic acids, transition metal catalysts are instrumental. For instance, a versatile palladium(II)-catalyzed protocol has been developed for the ortho-C-H coupling of benzoic acids and phenylacetic acids with aryltrifluoroborates, using oxygen as the oxidant. nih.gov This system demonstrates high regioselectivity and is tolerant of the acidic proton of the carboxyl group. nih.gov In another example, an inexpensive cobalt(II)-Oxone system selectively converts substituted phenyl groups into carboxylic acids, showcasing chemo-selectivity. rsc.org The choice of catalyst and reaction conditions, such as temperature and pressure, can dramatically influence which part of the phenylbenzenepentanoic acid molecule reacts and what product is formed. numberanalytics.comnumberanalytics.com

| Catalyst System | Reaction Type | Selectivity Demonstrated | Relevance to Phenylbenzenepentanoic Acid |

|---|---|---|---|

| Pd(II) / Aryltrifluoroborate | C-H Activation / Aryl-Aryl Coupling nih.gov | Regio-selectivity (ortho-position) nih.gov | Could enable selective functionalization of the phenyl ring. |

| Co(II) / Oxone | Oxidation of Phenyl Ring rsc.org | Chemo-selectivity (Phenyl → COOH) rsc.org | Illustrates catalyst-controlled transformation of the aromatic moiety. |

| Ru/RuO2 | Electrocatalytic Hydrogenation researchgate.net | Chemo-selectivity (Arene hydrogenation) | Applicable for reducing the phenyl ring while preserving the acid. |

Site-Selective C-C/C-H Activation and Annulation Processes

The direct functionalization of otherwise inert C-H bonds is a powerful strategy in organic synthesis. numberanalytics.com For a molecule like phenylbenzenepentanoic acid, which possesses multiple C-H bonds on both the phenyl ring and the alkyl chain, achieving site-selectivity is a significant challenge. researchgate.net A predominant strategy to control this is the use of a directing group, where an existing functional group on the substrate coordinates to the metal catalyst and guides it to a specific, often nearby, C-H bond. numberanalytics.comrsc.org

The carboxylic acid group is a well-established directing group for transition metal-catalyzed C-H activation. numberanalytics.com Research has shown that palladium catalysts can effectively mediate the ortho-arylation of benzoic acids and phenylacetic acids. nih.gov In this process, the carboxylate group acts as an internal ligand, directing the palladium catalyst to activate the C-H bonds at the ortho positions of the phenyl ring, leading to the formation of a C-C bond at that specific site. nih.gov This directing group-aided approach would likely favor the functionalization of the C-H bonds ortho to the pentanoic acid substituent on the phenyl ring of phenylbenzenepentanoic acid. Recent advances have also focused on developing templates and ligand systems that can overcome the inherent preference for ortho-activation to achieve functionalization at more remote meta or para positions. nih.gov

Reactivity with Oxidizing Agents and Radical Species

The reactivity of phenylbenzenepentanoic acid with oxidizing agents and radical species is dictated by the presence of the aromatic ring, the alkyl chain, and the carboxylic acid function.

Strong oxidizing agents like potassium permanganate (B83412) have been shown to oxidize phenylacetic acid, a related structure, to produce benzaldehyde (B42025) as the major product. orientjchem.org This suggests that under harsh oxidative conditions, the alkyl chain of phenylbenzenepentanoic acid could be cleaved. Organic peroxides are also potent oxidants that must be handled with care as they can lead to highly exothermic or explosive reactions. epfl.chnoaa.gov

The interaction with radical species opens up diverse reaction pathways. Pulse radiolysis studies on analogous compounds like 5-(phenylselanyl)pentanoic acid and 5-(benzylselanyl)pentanoic acid have shown that oxidizing radicals such as the hydroxyl radical (•OH) react non-specifically, but the phenyl and benzyl (B1604629) groups play a significant role in the nature of the transient species formed. rsc.org

The carboxylic acid group itself can be a precursor to acyl radicals. Through visible-light photoredox catalysis, aromatic carboxylic acids can be converted into reactive acyl radicals in a redox-neutral manner. nih.gov These acyl radicals can then participate in further reactions, such as addition to olefins and subsequent cyclization to form complex heterocyclic structures. nih.gov Alternatively, radical decarboxylation, as seen in the Minisci reaction, can generate an alkyl radical from the carboxylic acid, which can then be used for C-C bond formation. nih.gov Radical cyclization reactions are often rapid and selective intramolecular transformations that can be initiated from various points on a molecule, including the alkyl chain, to form ring structures. wikipedia.org The reaction of a carbon-centered radical with water is generally unfavorable unless activated by a Lewis acid. mdpi.com

Computational and Theoretical Studies on Phenylbenzenepentanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, reaction energies, and spectroscopic properties.

Mechanistic Pathway Elucidation

DFT calculations are instrumental in mapping out the intricate details of chemical reactions. By calculating the energies of reactants, products, and intermediates, researchers can construct a comprehensive energy profile for a given reaction pathway. For instance, in studies of related phenolic acid derivatives, DFT has been used to explore their antioxidant activity by calculating bond dissociation enthalpies and ionization potentials. researchgate.net This approach helps in understanding the underlying mechanisms of action, such as homolytic hydrogen atom transfer (HHAT) or sequential electron transfer proton transfer (SET-PT), which are crucial for designing more effective antioxidants. researchgate.net

Similarly, DFT has been applied to elucidate the mechanisms of palladium-catalyzed reactions involving acyl fluorides, revealing how different ligands can control the reaction to proceed through either non-decarbonylative or decarbonylative pathways. nih.gov These studies showcase the capability of DFT to unravel complex catalytic cycles.

Transition State Analysis